molecular formula C13H14N2O B075147 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 1210-43-1

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B075147
CAS No.: 1210-43-1
M. Wt: 214.26 g/mol
InChI Key: BYBPRELHKWHPLX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative characterized by a phenyl group at the 1-position, methyl substituents at the 3- and 5-positions, and an acetyl group at the 4-position of the pyrazole ring. Its synthesis involves the acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using acetyl chloride in the presence of SiO₂-H₂SO₄ (SSA) as a catalyst. This reaction proceeds at 100 °C for 3 hours, yielding 79% of the product with a melting point of 56 °C. The IR spectrum confirms the presence of a carbonyl group (C=O stretch at 1646 cm⁻¹) and aromatic C=N/C=C bonds (1597 and 1554 cm⁻¹) .

Properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPRELHKWHPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345901
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1210-43-1
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been explored as a potential pesticide or herbicide. Its ability to disrupt metabolic pathways in pests can lead to effective pest management strategies.

Pest Resistance

Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides .

Material Science

The compound's unique chemical structure also opens avenues in material science. It can be utilized in synthesizing novel materials with specific properties.

Polymerization

Research has shown that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .

Case Studies

StudyApplicationFindings
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced cytokine levels in cell cultures
AgriculturalDecreased pest populations with minimal impact on non-target species
Material ScienceImproved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The introduction of electron-withdrawing groups (e.g., nitro in ) shifts the C=O IR stretch to higher frequencies (~1690–1740 cm⁻¹) compared to the parent compound (1646 cm⁻¹), indicating reduced electron density at the carbonyl group .
  • Thermal Stability : The diazenyl-nitro derivative exhibits a significantly higher melting point (180 °C) than the parent compound (56 °C), likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Synthetic Flexibility : Derivatives with sulfur (e.g., thioether in ) or fluorine (e.g., difluorophenyl in ) substituents highlight the adaptability of pyrazole scaffolds for targeted applications .

Computational and Structural Insights

For instance, the methoxy-diphenyl derivative was characterized using NMR and IR, demonstrating the utility of spectroscopic methods in structural validation .

Biological Activity

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, known by its CAS number 1210-43-1, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1210-43-1

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored, leading to derivatives with enhanced biological profiles.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have reported:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Activity Type
This compound62.5Antimicrobial
Fluconazole15.62Antifungal

These results suggest that the pyrazole ring enhances the antimicrobial activity of derivatives through specific interactions with microbial targets .

Anti-inflammatory Activity

The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase.
  • Apoptosis Induction : Increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against various bacterial strains. The results indicated that modifications to the phenyl group significantly affected antimicrobial potency .
  • Anti-inflammatory Studies : In vivo models demonstrated a reduction in edema when treated with pyrazole derivatives, indicating their potential use in inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, and how can reaction yields be improved?

The compound is commonly synthesized via Friedel-Crafts acylation of 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride using SiO₂-H₂SO₄ as a heterogeneous acid catalyst. Key parameters include:

  • Catalyst loading : 1 g of SiO₂-H₂SO₄ per 10 mL of pyrazole derivative .
  • Stoichiometry : 1.2 equivalents of acetyl chloride to ensure complete acylation .
  • Reaction conditions : Heating at 100°C for 3 hours, followed by quenching with 1M KOH and extraction with dichloromethane (DCM) . Yield improvements (typically 70–79%) can be achieved by optimizing solvent polarity, using microwave-assisted heating, or substituting SiO₂-H₂SO₄ with Lewis acids like AlCl₃ (though purity may vary). Post-synthesis purification via column chromatography is recommended for isolating the acylated product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1646 cm⁻¹, C=N at ~1597 cm⁻¹) .
  • ¹H NMR : Peaks at δ 2.53–2.59 ppm (6H, methyl groups) and δ 7.51–8.33 ppm (aromatic protons) confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 397.81 for derivatives) validate molecular weight . Cross-referencing with computational simulations (e.g., density functional theory for IR/NMR predictions) enhances accuracy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?

SC-XRD using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key steps include:

  • Data collection : Monochromatic X-rays (e.g., Mo-Kα radiation) and multi-scan absorption corrections (e.g., SADABS) .
  • Refinement parameters : Monitor R values (R₁ < 0.05 for high-quality data) and residual electron density to address disorder or twinning . Example: A derivative crystallized in the monoclinic P2₁/c space group with unit cell parameters a = 5.3937 Å, b = 20.237 Å, and β = 95.144° was refined to wR(F²) = 0.103 .

Q. What computational strategies are suitable for studying ligand-receptor interactions involving this compound?

  • Molecular docking : Use AutoDock Vina with the following workflow:
  • Prepare the ligand: Optimize 3D geometry using Gaussian (B3LYP/6-31G*) and generate .pdbqt files .
  • Receptor grid setup: Define binding pockets based on crystallographic data (e.g., PDB entries for target enzymes) .
  • Validation: Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzymatic assays .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How do structural modifications (e.g., diazenyl substituents) impact bioactivity?

Introducing electron-withdrawing groups (e.g., -NO₂ or -Cl) at the phenyl or pyrazole rings enhances antimicrobial or antioxidant activity. For example:

  • Derivative synthesis : Diazotization of aryl amines followed by coupling with 3,5-dimethylpyrazole yields analogs with extended conjugation (e.g., (Z)-1-(4-chlorophenyl)-2-(4-nitrophenyldiazenyl) variants) .
  • Bioactivity testing : Minimum inhibitory concentration (MIC) assays against S. aureus show improved activity (MIC = 8 µg/mL) compared to the parent compound (MIC = 32 µg/mL) .

Q. How should researchers address contradictions in reported crystallographic or spectroscopic data?

  • Data reconciliation : Compare unit cell parameters (e.g., V = 1974.6 ų vs. literature values) and hydrogen-bonding networks .
  • Error sources : Check for solvent inclusion in crystals or temperature-dependent phase changes. Re-refinement with updated SHELXL versions may resolve discrepancies .
  • Collaborative validation : Share .cif files with platforms like the Cambridge Structural Database for peer verification .

Methodological Best Practices

  • Safety protocols : Use gloveboxes and fume hoods when handling acetyl chloride (corrosive) or DCM (carcinogenic) .
  • Data reproducibility : Deposit spectral and crystallographic data in public repositories (e.g., PubChem, CCDC) to facilitate cross-study comparisons .

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